N-([2,2'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
Historical Development of Bifuran-Pyrazole Hybrid Compounds
The evolution of bifuran-pyrazole hybrids traces its origins to early work on Knorr-type pyrazole syntheses, where 1,3-dicarbonyl compounds were cyclized with hydrazines to form substituted pyrazoles. Parallel developments in furan chemistry, particularly the oxidative coupling of 2-methylfuran derivatives to form 2,2’-bifurans, laid the groundwork for hybrid systems. A pivotal milestone emerged with the design of biphenyl pyrazole-benzofuran hybrids, which demonstrated 4–18-fold greater α-glucosidase inhibitory activity than acarbose. These findings catalyzed interest in structurally related systems, including N-([2,2'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, where the carboxamide linker enhances conformational flexibility while maintaining π-π stacking interactions.
Medicinal Chemistry Relevance and Research Landscape
Bifuran-pyrazole hybrids occupy a niche in targeting carbohydrate-processing enzymes, with implications for type 2 diabetes, viral infections, and oncology. The compound’s bifuran moiety engages in hydrophobic interactions with enzyme active sites, while the pyrazole ring participates in hydrogen bonding with catalytic residues. Comparative studies highlight its structural advantages over monocyclic analogs:
| Compound | IC₅₀ (μM) | α-Glucosidase Inhibition Type |
|---|---|---|
| Acarbose (control) | 750.0 | Non-competitive |
| Hybrid 8e | 40.6 | Competitive (Kᵢ = 38 μM) |
This table underscores the hybrid’s superior potency, attributed to synergistic interactions between its bifuran and pyrazole domains. Recent efforts have expanded into kinase inhibition and antiviral screening, though α-glucosidase remains the most characterized target.
Structural Significance of the Bifuran-Pyrazole Integration
The 2,2’-bifuran subunit confers planarity and extended conjugation, enabling deep penetration into enzyme active sites. Quantum mechanical analyses reveal that the furan oxygen atoms stabilize charge-transfer interactions with aromatic residues, while the methylene bridge (-CH₂-) in the carboxamide linker permits adaptive binding. The 3-methoxy-1-methyl-pyrazole moiety contributes to metabolic stability by resisting oxidative degradation, a common limitation in purely furan-based drugs. Molecular dynamics simulations further demonstrate that the hybrid’s vertical orientation within the α-glucosidase active site stabilizes domain A-domain B interactions, a feature absent in acarbose.
Research Objectives and Scientific Challenges
Current research prioritizes three objectives:
- Synthetic Optimization : Improving yields in bifuran coupling reactions, which currently suffer from regioselectivity issues in unsymmetrical systems.
- Bioactivity Expansion : Screening against non-enzymatic targets, including G-protein-coupled receptors and ion channels.
- Computational Modeling : Refining force field parameters to predict binding modes in structurally uncharacterized enzymes.
Key challenges include mitigating the poor aqueous solubility of bifuran-pyrazole hybrids and addressing metabolic instability in the liver microsomal assay. Advances in micellar catalysis and prodrug derivatization are under investigation to overcome these barriers.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-18-9-11(15(17-18)20-2)14(19)16-8-10-5-6-13(22-10)12-4-3-7-21-12/h3-7,9H,8H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPNDEFWEAPWOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=CC=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves the coupling of bifuran derivatives with pyrazole carboxamide. One common method involves the use of microwave-assisted conditions to facilitate the reaction. For instance, 2-furoic acid, furfurylamine, and furfuryl alcohol can be used as starting materials, with effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction is carried out in a microwave reactor, optimizing reaction time, solvent, and substrate amounts to achieve good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of renewable resources and green chemistry principles can be incorporated to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield different pyrazoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can yield furan-2,5-dicarboxylic acid derivatives, while reduction of the pyrazole ring can produce pyrazoline derivatives .
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (breast) | 3.79 | Induction of apoptosis |
| SF-268 (brain) | 12.50 | Cell cycle arrest |
| NCI-H460 (lung) | 42.30 | Inhibition of proliferation |
These results indicate significant cytotoxicity, particularly against breast cancer cells, suggesting that this compound may serve as a therapeutic agent in oncology .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. Preliminary studies suggest that N-([2,2'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide may inhibit pro-inflammatory cytokines, although specific data on this compound is still limited and requires further investigation .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial and fungal strains. The following table presents the Minimum Inhibitory Concentration (MIC) values:
| Microorganism | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0048 |
| Staphylococcus aureus | 0.0195 |
| Candida albicans | 0.039 |
| Bacillus subtilis | 0.0098 |
These results suggest that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties .
Case Study 1: Anticancer Efficacy
A study conducted on pyrazole derivatives highlighted that compounds similar to this compound showed significant anticancer activity against multiple cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological efficacy .
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The bifuran moiety may interact with enzymes or receptors, modulating their activity. The pyrazole ring can also play a role in binding to biological targets, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Key Observations:
Superior Polarizability in Bifuran-Linked Compounds :
DPTM-5 and DPTM-6, which utilize 5,5′-dimethyl-2,2′-bifuran as the first π-linker, achieve the highest 〈α〉 values (677.51 and 668.19 a.u., respectively). This highlights the role of extended conjugation in enhancing polarizability .
Impact of Heteroatom Substitution :
Replacement of bifuran with oxygen- or nitrogen-containing linkers (e.g., oxazolo[5,4-d]oxazole in DPTM-3) reduces 〈α〉 due to decreased electron delocalization. DPTM-3’s 〈α〉 (640.19 a.u.) is ~5% lower than the target compound’s .
Target Compound’s Position :
The target’s 〈α〉 (645.71 a.u.) is intermediate between DPTM-1 (663.48 a.u.) and DPTM-3 (640.19 a.u.), suggesting a balance between conjugation efficiency and steric/electronic effects from its [2,2'-bifuran]-5-ylmethyl group.
Structural and Functional Implications
- Bifuran vs. Benzofuran/Oxazole :
Bifuran systems (e.g., DPTM-5, DPTM-6) outperform benzofuran or oxazole derivatives in polarizability, emphasizing the superiority of furan-based linkers for NLO applications . - Methoxy and Methyl Substituents : The 3-methoxy and 1-methyl groups on the pyrazole ring in the target compound may enhance solubility and stability without significantly disrupting conjugation, though their specific effects require further study.
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.
- Molecular Formula : CHNO
- Molecular Weight : 272.26 g/mol
- CAS Number : 2034490-56-5
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (breast) | 3.79 | Induction of apoptosis |
| SF-268 (brain) | 12.50 | Cell cycle arrest |
| NCI-H460 (lung) | 42.30 | Inhibition of proliferation |
These values indicate that the compound exhibits significant cytotoxicity, particularly against breast cancer cells, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Effects
In addition to its anticancer activity, pyrazole derivatives have been studied for their anti-inflammatory properties. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and pathways associated with inflammation. For instance, studies have indicated that pyrazole derivatives can inhibit NF-kB signaling, thereby reducing inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer progression.
- Apoptosis Induction : It has been shown to induce apoptosis in cancer cells through various pathways, including the intrinsic mitochondrial pathway.
- Cell Cycle Arrest : The compound can halt the cell cycle at specific phases, preventing cancer cell proliferation.
Study 1: Cytotoxicity Assessment
A study conducted on various pyrazole derivatives, including this compound, evaluated their cytotoxic effects on different cancer cell lines. The results demonstrated that the compound exhibited a dose-dependent response in inhibiting cell growth .
Study 2: Mechanistic Insights
Another study focused on understanding the molecular mechanisms underlying the anticancer effects of pyrazole derivatives. It was found that these compounds could modulate signaling pathways related to apoptosis and cell survival, highlighting their potential as dual-action agents in cancer therapy .
Q & A
Q. What are the recommended multi-step synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization of the pyrazole core followed by coupling with the bifuran-methyl moiety. Key steps include:
- Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with β-keto esters under reflux in ethanol (80°C, 12 hours) to yield the 3-methoxy-1-methyl-pyrazole scaffold .
- Bifuran coupling : Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the bifuran-methyl group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous DMF at 100°C .
- Optimization : Microwave-assisted synthesis (150 W, 120°C) reduces reaction time by 40% compared to conventional heating, while using OxymaPure/DIC coupling reagents improves carboxamide bond formation .
Q. Which spectroscopic techniques are critical for confirming structural integrity?
- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm) and methylpyrazole (δ 2.5–3.0 ppm) protons; bifuran protons appear as doublets (δ 6.2–7.1 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals from the bifuran and pyrazole moieties .
- IR Spectroscopy : Confirms carboxamide C=O stretch (~1680 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₇H₁₇N₃O₄: 328.1293) .
Q. What strategies improve solubility and bioavailability given its functional groups?
- Solubility enhancers : Co-solvents (e.g., PEG-400) or salt formation via protonation of the carboxamide nitrogen in acidic buffers (pH 4–5) .
- Bioavailability : Structural modifications like introducing polar substituents (e.g., hydroxyl groups) on the bifuran ring or using prodrug strategies (e.g., esterification of the methoxy group) .
Advanced Research Questions
Q. How can in silico molecular docking predict target interactions, and what validation methods are used?
- Docking tools (AutoDock Vina, Glide) : Model interactions with enzymes (e.g., kinase targets) using the pyrazole carboxamide as a hydrogen-bond donor and the bifuran as a hydrophobic anchor .
- Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays (e.g., fluorescence polarization for kinase inhibition) .
Q. What methods resolve contradictory bioactivity data across studies?
- Meta-analysis : Normalize data using standardized assays (e.g., fixed ATP concentrations in kinase inhibition studies) .
- Structure-activity relationship (SAR) profiling : Test analogs with incremental modifications (e.g., replacing bifuran with thiophene) to isolate contributing groups .
Q. How does modifying substituents affect biological activity and selectivity?
- Methoxy group replacement : Switching to ethoxy reduces steric hindrance, improving binding to hydrophobic enzyme pockets (e.g., c-Met kinase) .
- Bifuran methylation : Enhances metabolic stability by blocking CYP3A4-mediated oxidation .
Q. What enzyme inhibition mechanisms are proposed, and how are they validated?
- Competitive inhibition : Demonstrated via Lineweaver-Burk plots showing increased Km with constant Vmax in target enzymes (e.g., factor Xa) .
- Covalent binding : LC-MS/MS detects adduct formation with catalytic serine residues in protease targets .
Q. How do structural analogs compare in target binding and off-target effects?
- Analog libraries : Synthesize derivatives with variations in the pyrazole (e.g., 1,3-dimethyl vs. 1,5-dimethyl) and bifuran (e.g., 2,2'- vs. 3,3'-linkages) .
- Off-target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify non-target interactions (e.g., VEGF-R2 vs. c-Met selectivity ratios) .
Q. Which advanced analytical techniques quantify stability under physiological conditions?
Q. What computational models predict ADMET properties, and how are they validated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
